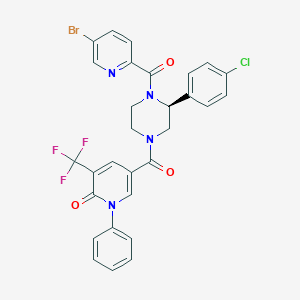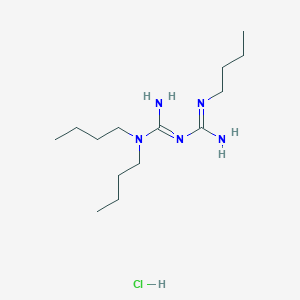
N1,N1-dibutyl-N5-butylbiguanide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-dibutyl-N5-butylbiguanide hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple butyl groups attached to a biguanide core, making it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dibutyl-N5-butylbiguanide hydrochloride typically involves the reaction of biguanide with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction can be represented as follows:
Biguanide+Butylamine→N1,N1-dibutyl-N5-butylbiguanide
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-dibutyl-N5-butylbiguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of the butyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; usually performed in ethanol or methanol.
Substitution: Various alkyl halides or other electrophiles; reactions are often conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1,N1-dibutyl-N5-butylbiguanide oxide, while substitution reactions can produce a variety of substituted biguanides.
Aplicaciones Científicas De Investigación
N1,N1-dibutyl-N5-butylbiguanide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N1,N1-dibutyl-N5-butylbiguanide hydrochloride involves its interaction with cellular components, leading to disruption of cellular processes. The compound targets specific molecular pathways, including those involved in cell membrane integrity and enzyme function. This disruption can result in antimicrobial effects, making it a potential candidate for use in medical and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- N1,N5-dibutylbiguanide hydrochloride
- N1,N1-dibutyl-N5-methylbiguanide hydrochloride
- N1,N1-dibutyl-N5-ethylbiguanide hydrochloride
Uniqueness
N1,N1-dibutyl-N5-butylbiguanide hydrochloride is unique due to its specific structure, which includes multiple butyl groups. This structural feature imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C14H32ClN5 |
|---|---|
Peso molecular |
305.89 g/mol |
Nombre IUPAC |
1,1-dibutyl-2-(N'-butylcarbamimidoyl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H31N5.ClH/c1-4-7-10-17-13(15)18-14(16)19(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3,(H4,15,16,17,18);1H |
Clave InChI |
FQVPEKPEYWOHOA-UHFFFAOYSA-N |
SMILES isomérico |
CCCCN=C(N)/N=C(\N)/N(CCCC)CCCC.Cl |
SMILES canónico |
CCCCN=C(N)N=C(N)N(CCCC)CCCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



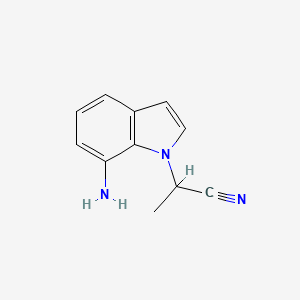
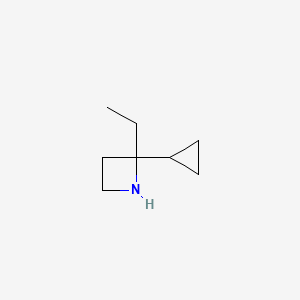
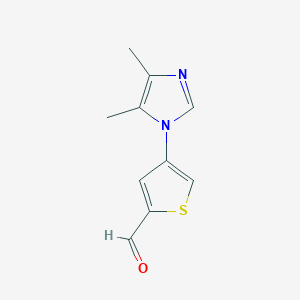
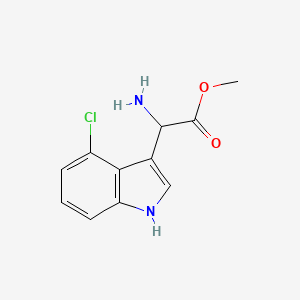

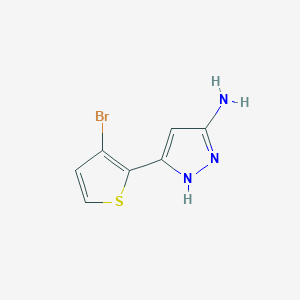
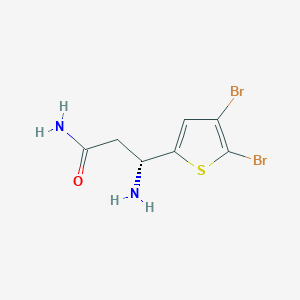

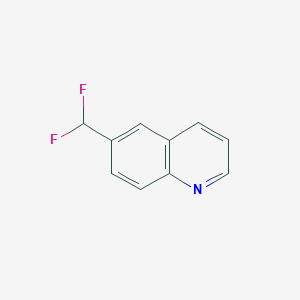
![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
![4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol](/img/structure/B15275811.png)
